

eicosapentaenoyl serotonin vs anandamide biological activity

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Compound of Interest		
Compound Name:	Eicosapentaenoyl serotonin	
Cat. No.:	B607281	Get Quote

An objective comparison of the biological activities of **Eicosapentaenoyl Serotonin** and Anandamide, supported by experimental data for researchers, scientists, and drug development professionals.

Introduction

Eicosapentaenoyl Serotonin (EPA-5HT), also known as N-eicosapentaenoyl serotonin, and N-arachidonoylethanolamine (Anandamide, AEA) are both endogenous lipid signaling molecules with significant biological activities. Anandamide, named from the Sanskrit word "ananda" for "bliss," was the first identified endocannabinoid.[1][2] It is derived from the omega-6 fatty acid, arachidonic acid, and ethanolamine.[3] EPA-5HT is a more recently identified N-acyl serotonin found in the gastrointestinal tract, formed from the omega-3 fatty acid eicosapentaenoic acid (EPA) and the neurotransmitter serotonin.[4][5] While both interact with the endocannabinoid system, they exhibit distinct profiles in receptor binding, enzyme modulation, and overall biological function. This guide provides a detailed comparison of their activities, supported by experimental data and protocols.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data regarding the interactions of Anandamide and N-acyl serotonins with key biological targets.

Table 1: Receptor Binding Affinities



Compound	Receptor	Binding Affinity (Ki in nM)	Species/Syste m	Comments
Anandamide (AEA)	CB1	239.2[6]	Human (meta- analysis)	Partial agonist.[7] Affinity can vary based on assay conditions.[6]
CB2	439.5[6]	Human (meta- analysis)	Lower affinity compared to CB1.	
TRPV1	-	Human/Rat	Endogenous agonist; activates the channel leading to calcium influx.[8] [9][10]	
Epoxy-NA5HT*	CB1	-	-	A full CB1 agonist.[11][12] [13]
CB2	-	-	Data on direct binding is limited.	
TRPV1	-	-	A potent antagonist, 30- fold stronger than its precursor (NA5HT).[11]	_

^{*}Data for **Eicosapentaenoyl Serotonin** is often presented in the context of related N-acyl serotonins (like N-arachidonoyl serotonin, NA5HT) or its more stable and potent epoxide metabolites (epoNA5HT), which are formed in vivo.[11][12]

Table 2: Enzyme Inhibition



Compound	Enzyme	Inhibition (IC50)	Comments
Anandamide (AEA)	FAAH	Not an inhibitor	AEA is the primary substrate for FAAH-mediated degradation. [1][14]
N-acyl serotonins	FAAH	Inhibition demonstrated	N-acyl serotonins, including EPA-5HT, inhibit FAAH activity in vitro.[4] This action increases endogenous anandamide levels.

Table 3: Summary of Key Functional Activities

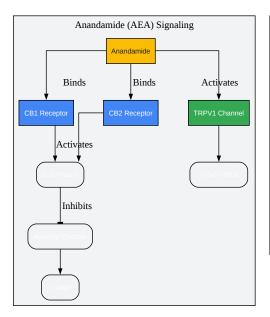


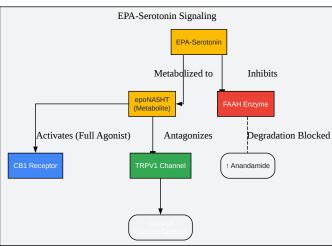
Biological Activity	Anandamide (AEA)	Eicosapentaenoyl Serotonin (EPA-5HT) & Derivatives
Anti-inflammatory	Yes. Mediates anti- inflammatory effects via NR4A nuclear receptors and potentially CB2 receptors.[16]	Yes. Epoxide derivatives reduce pro-inflammatory biomarkers (IL-6, IL-1β, TNF-α) and increase anti-inflammatory IL-10 in microglial cells.[11][12]
Neuromodulation	Modulates mood, pain, appetite, and memory.[17] Can be anxiolytic or anxiogenic depending on dose.[18]	Exhibits anxiolytic-like effects, likely by inhibiting FAAH and thereby increasing anandamide levels.[15]
Cell Proliferation	-	The precursor, EPA, blocks serotonin-induced vascular smooth muscle cell proliferation.[19][20]
Metabolic Regulation	-	Inhibits glucagon-like peptide-1 (GLP-1) secretion in vitro.[4]

Signaling Pathways

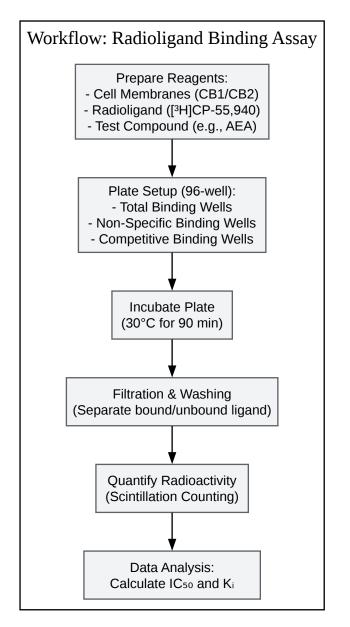
Anandamide and EPA-5HT modulate distinct and sometimes overlapping signaling cascades. Anandamide primarily acts through G-protein coupled cannabinoid receptors (CB1 and CB2) and the TRPV1 ion channel. EPA-5HT and its derivatives also interact with these pathways, notably as a FAAH inhibitor and a modulator of CB1 and TRPV1.

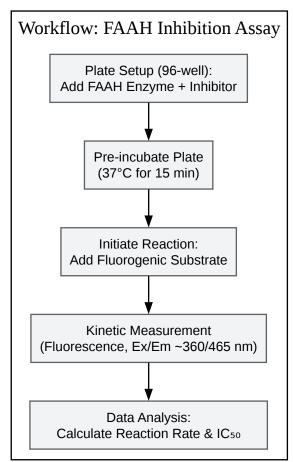




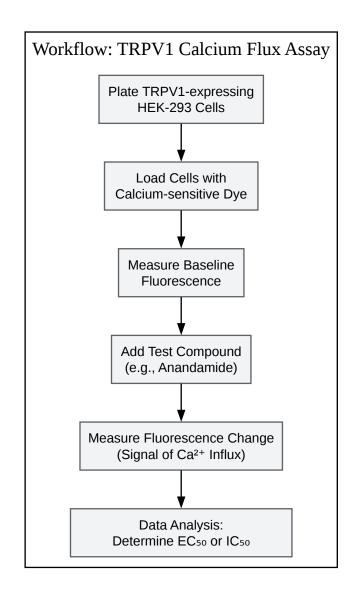












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